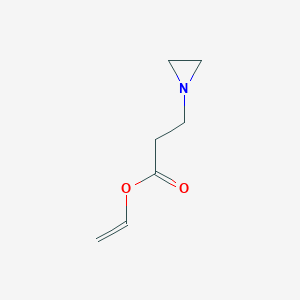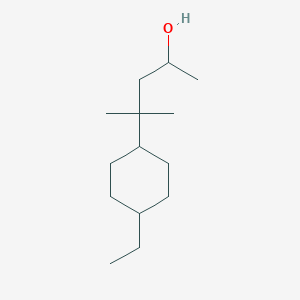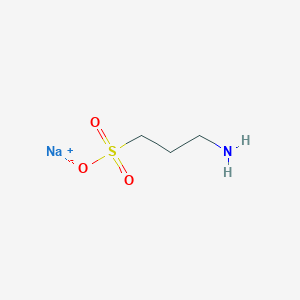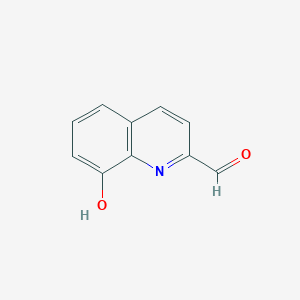
8-Hydroxyquinoline-2-carboxaldehyde
Vue d'ensemble
Description
8-Hydroxyquinoline-2-carbaldehyde is a hydroxyquinoline . It is a compound that has been studied for its potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
8-Hydroxy-2-quinolinecarboxaldehyde can be prepared from 2-methylquinolin-8-ol via oxidation using selenium dioxide . There have been studies on the preparation and characterization of Schiff base compounds derived from 8-hydroxyquinoline-2-carboxaldehyde . A derivative named 8-hydroxyquinoline-2-carboxaldehyde 2-furoyl hydrazone (HQFUH) was also synthesized .Molecular Structure Analysis
A comprehensive structural and vibrational study of the potential metal-protein attenuating compound 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone has been reported. X-ray diffraction data, as well as FT-IR and Raman frequencies, were compared with the respective theoretical values obtained from DFT calculations .Chemical Reactions Analysis
8-Hydroxyquinoline-2-carboxaldehyde may be used in the preparation of 8-hydroxy-2-quinoline-1-aminopyrene by Schiff-base reaction with 1-aminopyrene . In the first step of both reactions, one equivalent of 8-hydroxyquinoline-2-carbaldehyde underwent a condensation reaction with one equivalent of primary amine to form the mono-imine product (Schiff bases) .Physical And Chemical Properties Analysis
8-Hydroxyquinoline-2-carboxaldehyde has a molecular weight of 173.17 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus, such as 8-Hydroxyquinoline-2-carboxaldehyde, exhibit a wide range of biological activities, including antimicrobial effects . This makes them valuable in the development of new antimicrobial agents.
Anticancer Activity
8-Hydroxyquinoline-2-carboxaldehyde and its derivatives have shown promising anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity for cancer treatment .
Antifungal Activity
In addition to their antimicrobial and anticancer properties, 8-Hydroxyquinoline-2-carboxaldehyde compounds also exhibit antifungal effects . This broad spectrum of biological activity makes them attractive for further research and potential therapeutic applications.
Chelating Agents
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-Hydroxyquinoline-2-carboxaldehyde good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Inhibitor of 2OG Oxygenase Subfamilies
8-Hydroxyquinoline-2-carboxaldehyde is reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which are considered promising therapeutic biotargets for various human diseases .
Inhibitor of Fat Mass and Obesity Associated Protein (FTO)
8-Hydroxyquinoline-2-carboxaldehyde has been validated as a cell-active inhibitor of FTO, a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .
Ligand of AlkB
8-Hydroxyquinoline-2-carboxaldehyde is also reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Synthesis of Complexing Agents
8-Hydroxyquinoline-2-carboxaldehyde is a building block for the synthesis of complexing agents . It can be prepared from 2-methylquinolin-8-ol via oxidation using selenium dioxide .
These are just a few of the many potential applications of 8-Hydroxyquinoline-2-carboxaldehyde in scientific research. The compound’s diverse biological activities and pharmacological applications make it a subject of ongoing interest in various fields of study .
Safety And Hazards
Orientations Futures
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Propriétés
IUPAC Name |
8-hydroxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPIHCMXPQAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344771 | |
| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline-2-carboxaldehyde | |
CAS RN |
14510-06-6 | |
| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

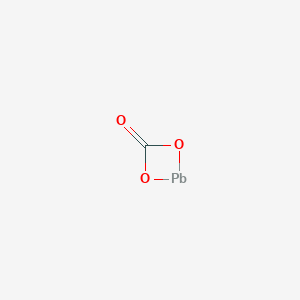
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)

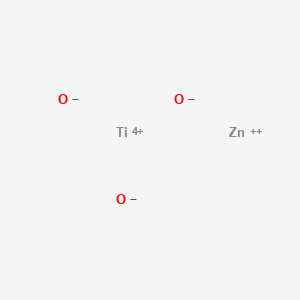
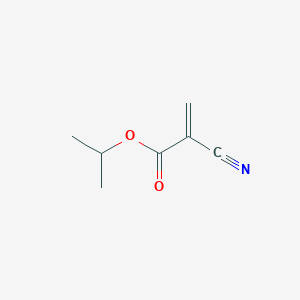
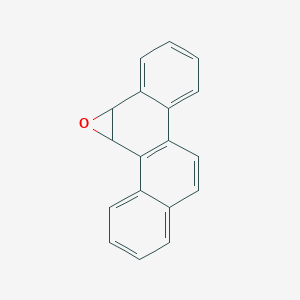
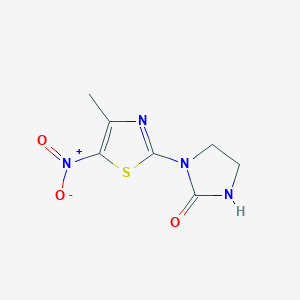
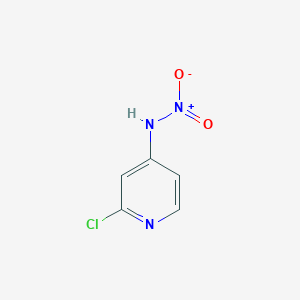
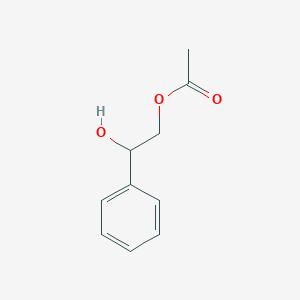
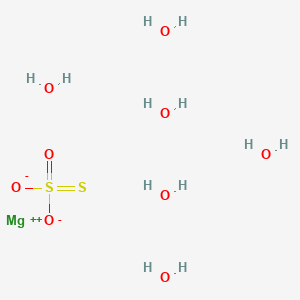
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
